

6-Hydroxy-4-nonenone structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Hydroxy-4-nonenone**

Cat. No.: **B14639738**

[Get Quote](#)

Technical Guide: 6-Hydroxy-4-nonenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-nonenone is a beta-hydroxy ketone, a class of organic compounds characterized by a ketone functional group and a hydroxyl group on the beta carbon relative to the carbonyl. While specific biological activities for **6-Hydroxy-4-nonenone** are not extensively documented in current scientific literature, the beta-hydroxy ketone motif is present in various biologically active molecules and is a valuable synthon in organic chemistry. This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a general workflow for the characterization of **6-Hydroxy-4-nonenone**, intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Hydroxy-4-nonenone** is presented in the table below. These data are essential for its synthesis, purification, and characterization.

Property	Value	Source(s)
IUPAC Name	6-hydroxynonan-4-one	[1]
Synonyms	6-hydroxy-nonan-4-one	[1]
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [2]
Molecular Weight	158.24 g/mol	[1] [2]
CAS Number	52762-53-5	[1]
SMILES	CCCC(O)CC(=O)CCC	[2]
Physical State	Not available	[2]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]

Synthesis of 6-Hydroxy-4-nonenone

The most direct and common method for the synthesis of beta-hydroxy ketones is the aldol condensation.[\[3\]](#) For **6-Hydroxy-4-nonenone**, a crossed aldol condensation between pentanal and 2-butanone under basic conditions is the logical synthetic route.[\[4\]](#) In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of pentanal.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol is a representative procedure based on general methods for aldol condensations.[\[4\]](#)[\[5\]](#) Optimization may be required to achieve high yields and purity.

Materials:

- 2-Butanone (Methyl ethyl ketone)
- Pentanal (Valeraldehyde)

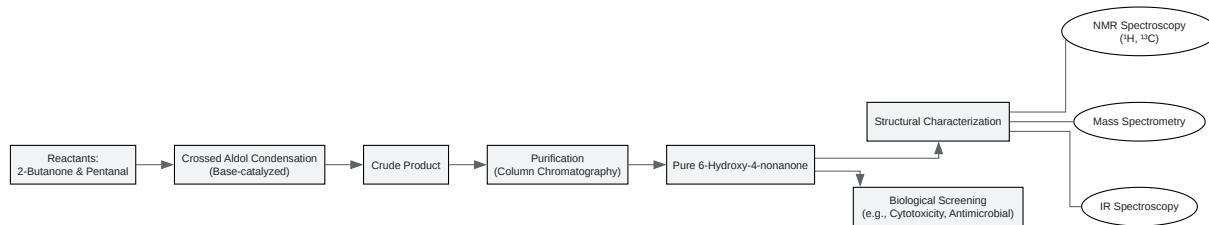
- Sodium hydroxide (NaOH) or other suitable base
- Anhydrous diethyl ether or other suitable organic solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Distilled water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.2 equivalents) in the chosen organic solvent.
- Cool the flask to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution of 2-butanone. The base acts as a catalyst to generate the enolate.
- To this mixture, add pentanal (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C to minimize self-condensation of pentanal.
- After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture by slowly adding saturated aqueous ammonium chloride solution until the pH is approximately 7.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **6-Hydroxy-4-nonenone** can be purified by column chromatography on silica gel.

Biological Context and Potential Research Avenues


Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activities or signaling pathway involvement of **6-Hydroxy-4-nonenone**. However, structurally related aliphatic hydroxy ketones have been identified in nature and exhibit a range of biological functions, suggesting potential areas of investigation for this molecule.^[6]

- Pheromonal Activity: Simple chiral aliphatic hydroxy compounds are known to act as pheromones in insects, mediating chemical communication.^[6] This suggests that **6-Hydroxy-4-nonenone** could be investigated for similar properties.
- Antimicrobial and Antitumor Activity: Some beta-hydroxy ketones, particularly those with more complex structures, have been explored for their potential as anticancer agents.^[7] While **6-Hydroxy-4-nonenone** is a simple aliphatic molecule, its potential cytotoxicity against various cell lines could be a subject of preliminary screening.
- Flavor and Fragrance: Many ketones and alcohols with similar chain lengths are used as flavor and fragrance components.

Given the absence of established biological roles, a logical first step for researchers would be to perform broad biological screenings to identify any potential activities.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of **6-Hydroxy-4-nonenone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. US6960694B2 - Processes for preparing β -hydroxy-ketones and α,β -unsaturated ketones - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Hydroxy-4-nonenone structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14639738#6-hydroxy-4-nonenone-structural-formula\]](https://www.benchchem.com/product/b14639738#6-hydroxy-4-nonenone-structural-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com